Physicochemical properties of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol
Physicochemical properties of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry
The isoxazole ring system is a prominent five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1][2] This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities, which span anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[1][3][4] The isoxazole core can enhance a compound's physicochemical properties, making it a popular design element for novel therapeutics.[1][3] The subject of this guide, 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol, incorporates this valuable scaffold. Its properties are of interest to researchers developing novel therapeutics, as understanding its physicochemical profile is a critical early step in assessing its potential as a drug candidate. The physicochemical characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[5][6][7][8]
This guide provides a comprehensive overview of the key physicochemical properties of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol, detailed experimental protocols for their determination, and the scientific rationale behind these methodologies.
Chemical Identity and Predicted Physicochemical Properties
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IUPAC Name: 2-(3-(3-bromophenyl)isoxazol-5-yl)ethanol
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Molecular Formula: C₁₁H₁₀BrNO₂
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Molecular Weight: 268.11 g/mol [9]
| Property | Predicted Value/Information | Significance in Drug Development |
| Molecular Weight | 268.11 g/mol | Influences diffusion and transport across biological membranes. Complies with Lipinski's Rule of Five (<500 Da). |
| logP (Octanol/Water Partition Coefficient) | ~2.0 - 3.0 (Estimated) | Measures lipophilicity, affecting solubility, membrane permeability, and protein binding.[5][10] A value in this range suggests good membrane permeability. |
| Aqueous Solubility | Low to moderate (Predicted) | Essential for absorption and formulation.[5] Low solubility can be a major hurdle in drug development. |
| pKa (Acid Dissociation Constant) | ~13-14 (for the alcohol -OH, weakly acidic); ~1-2 (for the isoxazole nitrogen, weakly basic) (Estimated) | Determines the ionization state at a given pH, which profoundly impacts solubility, permeability, and receptor binding.[11][12] |
| Hydrogen Bond Donors | 1 (the hydroxyl group) | Influences solubility in water and interaction with biological targets. Complies with Lipinski's Rule of Five (≤5). |
| Hydrogen Bond Acceptors | 3 (the isoxazole nitrogen and oxygen, the hydroxyl oxygen) | Affects aqueous solubility and binding affinity. Complies with Lipinski's Rule of Five (≤10). |
The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a drug from administration to its target site is governed by its physicochemical properties.[7][8]
-
Solubility: A drug must dissolve in aqueous biological fluids to be absorbed.[8] Poor aqueous solubility is a leading cause of failure for promising drug candidates.
-
Lipophilicity (logP/logD): This property dictates a molecule's ability to partition between lipid (fat-like) and aqueous environments. A delicate balance is required: the drug must be lipophilic enough to cross cell membranes but hydrophilic enough to dissolve in the bloodstream.[5][13]
-
pKa: The ionization state of a molecule affects its solubility, lipophilicity, and ability to interact with its biological target.[12] Most drugs are weak acids or bases, and their charge at physiological pH (around 7.4) is a key determinant of their behavior.[6]
Experimental Protocols for Physicochemical Characterization
The following sections detail robust, self-validating protocols for determining the key physicochemical properties of 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol.
Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[14]
Causality Behind Experimental Choices: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate measure of thermodynamic solubility. The extended agitation period (24-72 hours) is crucial for slowly dissolving compounds to reach this equilibrium. Centrifugation and filtration are critical steps to separate the saturated solution from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
Step-by-Step Protocol: Shake-Flask Method
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Preparation of Saturated Solution: Add an excess amount of solid 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vial using a mechanical shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accuracy, filter the aliquot through a chemically inert filter (e.g., 0.22 µm PTFE) that does not bind the compound.
-
Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[14]
-
Data Reporting: Report the solubility in mg/mL or µM at the specified temperature and pH.
Workflow Diagram: Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (P) is the ratio of a compound's concentration in octanol (simulating a lipid membrane) to its concentration in water at equilibrium. LogP is its logarithmic form. The shake-flask method is also the standard for logP determination.[15]
Causality Behind Experimental Choices: Pre-saturation of the octanol and water phases is essential to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Measuring the concentration in both phases provides a self-validating system; a significant discrepancy in the calculated logP from each phase can indicate experimental issues like compound instability or aggregation at the interface.
Step-by-Step Protocol: Shake-Flask logP Determination
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Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer like PBS, pH 7.4).
-
Compound Addition: Add a known amount of the compound to a vial containing a known volume of both the saturated water/buffer and saturated n-octanol. The initial concentration should be below the compound's aqueous solubility limit to avoid precipitation.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.[13]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.
-
Sample Collection: Carefully collect an aliquot from each phase.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous
-
Reporting: The final value is reported as logP.
Workflow Diagram: logP Determination
Caption: Workflow for shake-flask logP determination.
Determination of Acidity Constant (pKa)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[16] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.
Causality Behind Experimental Choices: This method directly measures the pH change as the compound's ionization state is altered by the titrant. The inflection point of the resulting sigmoid curve corresponds to the equivalence point, where the moles of titrant equal the moles of the analyte. The pKa is found at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal, providing a direct and reliable measurement.[16][17] Performing multiple titrations ensures the reproducibility and accuracy of the result.[16]
Step-by-Step Protocol: Potentiometric Titration
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Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.
-
Initial pH Adjustment: Adjust the initial pH of the solution to be at least 2 pH units below the expected pKa (for an acid) or above (for a base) using a strong acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant (e.g., 0.1 M NaOH for an acidic pKa) in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[16]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal.
-
pKa Determination: The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve).[16] This can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point.
Workflow Diagram: pKa Determination
Caption: Workflow for potentiometric pKa determination.
Synthetic Considerations
The synthesis of 3-substituted-5-hydroxymethyl isoxazoles like the target compound typically involves a [3+2] cycloaddition reaction.[18] A plausible route would be the reaction of a 3-bromobenzaldoxime with propargyl alcohol. The aldoxime is converted in situ to the corresponding nitrile oxide, which then undergoes cycloaddition with the alkyne.[18]
Conclusion
A thorough understanding and experimental determination of physicochemical properties are foundational to modern drug discovery and development. For 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol, properties such as solubility, lipophilicity, and pKa are critical predictors of its potential pharmacokinetic and pharmacodynamic behavior. The protocols outlined in this guide provide a robust framework for researchers to accurately characterize this and other novel chemical entities, enabling data-driven decisions in the optimization of lead compounds and the selection of viable drug candidates.
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